molecular formula C9H18ClN B2594384 (2-Methylspiro[3.3]heptan-2-yl)methanamine;hydrochloride CAS No. 2470438-30-1

(2-Methylspiro[3.3]heptan-2-yl)methanamine;hydrochloride

Cat. No.: B2594384
CAS No.: 2470438-30-1
M. Wt: 175.7
InChI Key: FOFONFIFRCEQQI-UHFFFAOYSA-N
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Description

(2-Methylspiro[3.3]heptan-2-yl)methanamine hydrochloride is a bicyclic amine derivative characterized by a spiro[3.3]heptane core structure. The compound features a methyl group at the 2-position of the spiro ring and a methanamine moiety, which is protonated as a hydrochloride salt. This structural motif confers unique steric and electronic properties, making it a candidate for pharmaceutical and biochemical applications. Spiro compounds are of particular interest due to their conformational rigidity, which can enhance binding specificity in receptor-ligand interactions .

Properties

IUPAC Name

(2-methylspiro[3.3]heptan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-8(7-10)5-9(6-8)3-2-4-9;/h2-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFONFIFRCEQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CCC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylspiro[3.3]heptan-2-yl)methanamine;hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the methanamine group. One common method involves the reaction of a suitable cyclohexanone derivative with a methylating agent to form the spirocyclic intermediate. This intermediate is then reacted with an amine source under appropriate conditions to introduce the methanamine group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for (2-Methylspiro[3.3]heptan-2-yl)methanamine;hydrochloride often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methylspiro[3.3]heptan-2-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce various substituted spirocyclic compounds .

Scientific Research Applications

(2-Methylspiro[3.3]heptan-2-yl)methanamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methylspiro[3.3]heptan-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Functional Group Diversity

  • Target Compound : (2-Methylspiro[3.3]heptan-2-yl)methanamine hydrochloride

    • Substituents : Methyl group at position 2.
    • Molecular Formula : C9H18ClN (inferred from similar compounds in ).
  • 1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine Hydrochloride ()

    • Substituents : Fluorine at position 4.
    • Molecular Formula : C8H14ClFN.
    • Key Differences : The electron-withdrawing fluorine at position 6 may reduce basicity compared to the methyl-substituted target compound.
  • (6,6-Difluorospiro[3.3]heptan-2-yl)methanamine Hydrochloride ()

    • Substituents : Two fluorines at position 5.
    • Molecular Formula : C8H14ClF2N.
    • Key Differences : Increased electronegativity and steric bulk at position 6 could influence solubility and metabolic stability .
  • [2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine Hydrochloride ()

    • Substituents : Difluoromethyl group at position 2.
    • Molecular Formula : C8H13ClF2N.
    • Key Differences : The difluoromethyl group introduces greater steric hindrance and lipophilicity compared to the methyl group in the target compound .
  • N-Methyl-1-(spiro[3.3]heptan-2-yl)methanamine Hydrochloride ()

    • Substituents : N-methylation of the methanamine group.
    • Molecular Formula : C9H18ClN.
    • Key Differences : N-methylation may enhance metabolic stability but reduce amine reactivity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Properties (Inferred)
(2-Methylspiro[3.3]heptan-2-yl)methanamine HCl C9H18ClN 175.70 g/mol 2-methyl High rigidity, moderate lipophilicity
1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine HCl C8H14ClFN 177.66 g/mol 6-fluoro Increased polarity, lower logP
(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine HCl C8H14ClF2N 197.65 g/mol 6,6-difluoro Enhanced metabolic resistance
[2-(Difluoromethyl)spiro...]methanamine HCl C8H13ClF2N 195.65 g/mol 2-difluoromethyl Higher steric bulk, increased logP
N-Methyl-1-(spiro[3.3]heptan-2-yl)methanamine HCl C9H18ClN 175.70 g/mol N-methyl Reduced amine reactivity

Biological Activity

(2-Methylspiro[3.3]heptan-2-yl)methanamine;hydrochloride is a compound characterized by its unique spirocyclic structure, which contributes to its diverse chemical and biological properties. With the molecular formula C9H17N·HCl, this compound has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology.

The spirocyclic structure of (2-Methylspiro[3.3]heptan-2-yl)methanamine;hydrochloride allows for unique interactions with biological targets, influencing its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically relevant derivatives.

The biological activity of (2-Methylspiro[3.3]heptan-2-yl)methanamine;hydrochloride is primarily mediated through its interaction with specific receptors and enzymes in biological systems. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects.

Biological Activity and Applications

Research has indicated that (2-Methylspiro[3.3]heptan-2-yl)methanamine;hydrochloride exhibits several significant biological activities:

  • Antiproliferative Effects : Preliminary studies suggest that derivatives of spirocyclic compounds can inhibit cell proliferation in cancer cell lines. For instance, related compounds have shown up to 88% inhibition in MDA-MB-231 breast cancer cells after 72 hours of incubation .
  • Neuroprotective Properties : Some studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress markers.
  • Analgesic Activity : There is emerging evidence suggesting that compounds with similar structures may exhibit analgesic properties, potentially making them candidates for pain management therapies.

Case Studies

Several studies have investigated the biological activity of related spirocyclic compounds:

  • Study on Anticancer Activity : A study focusing on spiro-pyrrolidine derivatives found that specific substitutions led to enhanced antiproliferative activity against various cancer cell lines, including MDA-MB-231 and SK-OV-3 . The findings highlight the importance of structural modifications in enhancing biological efficacy.
  • Neuroprotective Study : Another research effort explored the neuroprotective effects of spirocyclic compounds in models of neurodegeneration. Results indicated a reduction in neuronal cell death and improved functional outcomes in treated models.

Comparative Analysis

A comparison of (2-Methylspiro[3.3]heptan-2-yl)methanamine;hydrochloride with other similar compounds illustrates its unique position in medicinal chemistry:

Compound NameStructure TypeNotable Biological Activity
(2-Methylspiro[3.3]heptan-2-yl)methanamine;hydrochlorideSpirocyclicAntiproliferative, neuroprotective
Spiro[3.3]heptane derivativesSpirocyclicVariable biological activities
Methanamine derivativesAliphatic amineAntimicrobial properties

Q & A

Q. What are the standard synthetic routes for preparing (2-Methylspiro[3.3]heptan-2-yl)methanamine hydrochloride?

The synthesis typically involves cycloaddition or reductive amination reactions. For example, spirocyclic precursors like 2-methylspiro[3.3]heptane are reacted with methanamine under controlled conditions using polar solvents (e.g., ethanol) and catalysts (e.g., palladium or nickel). Purification via crystallization or column chromatography ensures high purity (>95%) .

Q. Which spectroscopic techniques are employed for structural characterization?

Nuclear Magnetic Resonance (NMR, ¹H and ¹³C) confirms the spirocyclic framework and substituents. Mass spectrometry (MS) validates molecular weight (e.g., 211.68 g/mol for C₉H₁₆ClF₂N). X-ray crystallography may resolve stereochemistry, while IR spectroscopy identifies functional groups like amines and halides .

Q. How is purity assessed, and what are critical impurities to monitor?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity. Thin-Layer Chromatography (TLC) provides rapid qualitative checks. Common impurities include unreacted spirocyclic precursors or byproducts from incomplete amination. Residual solvents (e.g., ethers) are monitored via Gas Chromatography (GC) .

Q. What are the solubility and stability profiles of this compound?

The hydrochloride salt enhances water solubility (≥10 mg/mL in H₂O). Stability studies under ambient conditions (25°C, 60% RH) show no degradation over 6 months when stored in airtight, light-protected containers. Accelerated stability testing (40°C/75% RH) confirms robustness for short-term use .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses?

Yield optimization involves:

  • Catalyst screening : Transition metals (e.g., Pd/C) improve amination efficiency.
  • Temperature control : Exothermic steps require cooling (0–5°C) to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility. Computational tools like Density Functional Theory (DFT) predict reaction pathways to minimize byproducts .

Q. What strategies resolve discrepancies in reported biological activity data?

Contradictory results (e.g., varying IC₅₀ values) require:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding).
  • Meta-analysis : Compare datasets across studies, adjusting for variables like buffer pH or incubation time.
  • Orthogonal validation : Confirm activity via SPR (Surface Plasmon Resonance) and isothermal titration calorimetry (ITC) .

Q. How does the spirocyclic structure influence interactions with biological targets?

The rigid spiro[3.3]heptane core enhances binding entropy by reducing conformational flexibility. Fluorine substitutions (e.g., difluoromethyl groups) improve hydrophobic interactions and metabolic stability. Molecular docking studies suggest high affinity for G-protein-coupled receptors (GPCRs) due to complementary topology .

Q. What computational methods predict reactivity and regioselectivity in derivatization?

  • DFT calculations : Model transition states for amide bond formation or halogenation.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
  • Machine Learning (ML) : Train models on spirocyclic compound libraries to predict regioselectivity in electrophilic substitutions .

Q. How are stability-indicating methods developed for formulation studies?

Forced degradation under acidic (1M HCl), basic (1M NaOH), oxidative (3% H₂O₂), and photolytic (UV 365 nm) conditions identifies degradation products. LC-MS/MS characterizes major degradation pathways, guiding excipient selection (e.g., antioxidants like BHT) .

Q. What experimental approaches validate target engagement in vivo?

  • Radiolabeling : Tritiated or ¹⁴C-labeled compound tracks biodistribution in rodent models.
  • Pharmacodynamic (PD) markers : Measure downstream effects (e.g., cAMP levels for GPCR activity).
  • CRISPR/Cas9 knockouts : Confirm target specificity by abolishing activity in gene-edited cell lines .

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